3-(4-Bromobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine
Description
3-(4-Bromobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is a complex organic compound that belongs to the class of benzothiophenes. This compound is characterized by the presence of a bromobenzoyl group attached to a tetrahydrobenzothiophene ring, which is further substituted with an amine group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Properties
IUPAC Name |
(2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-(4-bromophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNOS/c16-10-7-5-9(6-8-10)14(18)13-11-3-1-2-4-12(11)19-15(13)17/h5-8H,1-4,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQABKSSRXRPGDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N)C(=O)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine typically involves multiple steps. One common method starts with the acylation of a benzothiophene derivative using 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The intermediate product is then subjected to further reactions to introduce the amine group, often through reductive amination or other suitable methods .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromobenzoyl group to a benzyl group.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as potassium carbonate and a suitable solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce benzyl derivatives.
Scientific Research Applications
3-(4-Bromobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(4-Bromobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(4-bromobenzoyl)benzoic acid
- 3-(4-Bromobenzoyl)prop-2-enoic acid
- 1-(4-Bromobenzoyl)-1,3-dicyclohexylurea
Uniqueness
Compared to these similar compounds, 3-(4-Bromobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is unique due to its tetrahydrobenzothiophene core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
3-(4-Bromobenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-amine is a compound of interest due to its potential biological activities, particularly in cancer treatment and anti-inflammatory applications. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound can be denoted as follows:
- Molecular Formula : C15H14BrN
- Molecular Weight : Approximately 292.19 g/mol
Research indicates that this compound exhibits multiple mechanisms contributing to its biological activity:
- Antiproliferative Effects : The compound has been shown to induce cytotoxicity in various cancer cell lines. For instance, a related compound with a similar structure displayed an IC50 value of 1.73 μM against FaDu cells (a human head and neck squamous cell carcinoma line), indicating significant antiproliferative properties .
- Cell Cycle Arrest : Studies have demonstrated that the compound can induce G2/M phase cell cycle arrest in MCF-7 breast cancer cells. This effect is critical as it halts the proliferation of cancerous cells .
- Induction of Apoptosis : The compound promotes apoptosis through the activation of caspase pathways. Western blot analysis revealed increased levels of cleaved caspase-3 in treated cells, confirming the induction of programmed cell death .
- Inhibition of Topoisomerases : The compound acts as a dual inhibitor of topoisomerases I and II, enzymes crucial for DNA replication and transcription. This inhibition is supported by molecular docking studies which suggest strong binding affinity to these targets .
- Anti-inflammatory Activity : In addition to its anticancer properties, the compound selectively inhibits COX-2 over COX-1, suggesting potential use in inflammatory conditions .
Table 1: Summary of Biological Activities
Discussion
The biological activity of this compound suggests a promising therapeutic profile for cancer treatment and management of inflammatory diseases. The ability to induce apoptosis while inhibiting key enzymes involved in DNA replication positions this compound as a candidate for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
